molecular formula C9H13N B1630885 3-Isopropylaniline CAS No. 5369-16-4

3-Isopropylaniline

Cat. No.: B1630885
CAS No.: 5369-16-4
M. Wt: 135.21 g/mol
InChI Key: XCCNRBCNYGWTQX-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Isopropylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Isopropylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropylaniline involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in various chemical reactions that lead to the formation of bioactive compounds. These compounds can then exert their effects through different biological pathways, depending on their structure and function .

Comparison with Similar Compounds

3-Isopropylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products it can form in chemical reactions .

Properties

IUPAC Name

3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCNRBCNYGWTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332545
Record name 3-Isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-16-4
Record name 3-(1-Methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5369-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treatment of 3-nitroacetophenone (10 g) with methyltriphenyl phosphonium bromide (28 g) and n-butyllithium in hexane (78.4 mmol), as described in Example 1a, gave 3-(1-methylethenyl)nitrobenzene (9.5 g), δ (60 MHz, CDCl3) 2.1 (3H, s, CH3), 5.2 and 5.5 (2H, 2s, CH2), 7.2 to 8.2 (4H, m, ArH). Treatment of the above 3-(1-methylethenyl)nitrobenzene (9.5 g) with hydrogen and palladium on carbon (10%, 1.9 g) as described in Example 1a, gave 3-(1-methylethyl)aniline (6.15 g), δ (60 MHz, CDCl3) 1.1 (6H, d, (CH3)2), 2.6 (1H, m, CH) 3.4 (2H, bs, NH2) and 6.1 to 7.0 (4H, m, ArH).
[Compound]
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ArH
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Synthesis routes and methods II

Procedure details

2 G. (0.127 mole) of 3-isopropylnitrobenzene is dissolved in 300 ml. of 50% aqueous ethanol and 23 g. of iron powder is added with good stirring. The reaction mixture is brought to reflux and 13.5 ml. of a solution of 5.2 ml. of concentrated hydrochloric acid in 25 ml. of 50% aqueous ethanol is added while maintaining reflux and stirring. After 1/2 hour of stirring, the reaction mixture is made basic with 2.5 N sodium hydroxide and steam distilled. The distillate is extracted with chloroform and the chloroform layer dried and concentrated by distillation through a short vigreau column under atmospheric pressure. The residue is vacuum distilled. One fraction with boiling point of 117°-118° C. at 18 mm. Hg. contains 15.14 g. of 3-isopropylaniline which is suitable for use in the next step without further purification.
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0.127 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropylaniline
Reactant of Route 2
3-Isopropylaniline
Reactant of Route 3
3-Isopropylaniline
Reactant of Route 4
Reactant of Route 4
3-Isopropylaniline
Reactant of Route 5
3-Isopropylaniline
Reactant of Route 6
Reactant of Route 6
3-Isopropylaniline

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